Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

Catalog No.
S1550378
CAS No.
787-07-5
M.F
C12H16O6
M. Wt
256.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

CAS Number

787-07-5

Product Name

Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

IUPAC Name

diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

Molecular Formula

C12H16O6

Molecular Weight

256.25 g/mol

InChI

InChI=1S/C12H16O6/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h7-8H,3-6H2,1-2H3

InChI Key

KSKWGMNRWCYVAT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CC(=O)C(CC1=O)C(=O)OCC

Canonical SMILES

CCOC(=O)C1CC(=O)C(CC1=O)C(=O)OCC

Synthesis of Polymers:

Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate can be used as a building block for the synthesis of poly(amine esters). These polymers are a class of materials with potential applications in drug delivery and biomaterials due to their biodegradability and tunable properties. A study by Moore and Kochanowski demonstrated the reaction of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate with benzylamine to yield a precursor for poly(amine esters) through polycondensation [].

Organic Synthesis:

The compound serves as a useful intermediate in various organic syntheses. Its reactive carbonyl groups allow participation in diverse reactions like aldol condensations, Knoevenagel condensations, and Michael additions. This versatility makes it a valuable tool for researchers exploring the synthesis of complex organic molecules [].

Research on Chemical Reactions:

Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate can be employed to study the mechanisms and kinetics of various chemical reactions. Its well-defined structure and reactivity enable researchers to investigate fundamental aspects of organic chemistry, such as nucleophilic substitution and cycloaddition reactions [].

Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate is a chemical compound characterized by the molecular formula C12H16O6C_{12}H_{16}O_{6} and a molecular weight of 256.25 g/mol. It features two carboxylate groups attached to a cyclohexane ring that contains two ketone functionalities at positions 2 and 5. This compound is recognized for its structural complexity and is often utilized in various chemical syntheses and applications.

  • Condensation Reactions: It can undergo condensation with other carbonyl compounds, leading to the formation of larger organic molecules.
  • Cyclization: The compound can also engage in cyclization reactions, forming bridged ring systems when reacted with suitable reagents such as acrylaldehyde .
  • Hydrolysis: In the presence of water and under acidic or basic conditions, it can hydrolyze to yield diethyl succinylsuccinate and other derivatives.

  • Antimicrobial Activity: Certain derivatives exhibit activity against a range of bacterial strains.
  • Antioxidant Properties: Compounds with similar structures have been noted for their ability to scavenge free radicals.

Further studies are needed to elucidate the specific biological effects of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate.

The synthesis of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate typically involves:

  • Starting Materials: Using cyclohexanedione as a precursor.
  • Esterification: Reacting cyclohexanedione with diethyl carbonate in the presence of an acid catalyst.
  • Purification: The product is usually purified through recrystallization or chromatography to achieve the desired purity levels.

Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
  • Pigment Production: Similar compounds are utilized in synthesizing pigments for dyes and coatings.
  • Pharmaceuticals: Potential applications in drug development due to its structural properties.

Interaction studies involving diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate focus on its reactivity with biological molecules and other organic compounds. These studies may include:

  • Binding Affinities: Investigating how this compound binds to enzymes or receptors.
  • Metabolic Pathways: Understanding how it is metabolized within biological systems.

These interactions can provide insights into its potential therapeutic uses or toxicological effects.

Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylateC10H12O6C_{10}H_{12}O_{6}Lacks ethyl groups; used in pigment production
Diethyl succinylsuccinateC10H14O6C_{10}H_{14}O_{6}Contains only one dicarbonyl functional group
Dimethyl succinylsuccinateC10H12O6C_{10}H_{12}O_{6}Similar structure but different ester groups

Uniqueness

Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate's unique combination of dicarbonyl and diester functionalities makes it particularly versatile for synthetic applications compared to its analogs. Its ability to participate in various

XLogP3

0.3

Other CAS

787-07-5

General Manufacturing Information

1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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